molecular formula C8H13NO2 B1171054 cesead CAS No. 170427-47-1

cesead

Cat. No.: B1171054
CAS No.: 170427-47-1
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Description

Definition and Chemical Identification

This compound is an organic chemical compound officially registered under the Chemical Abstracts Service with the registry number 170427-47-1. The compound belongs to a class of specialized organic molecules that have found applications in materials science and chemical research. According to chemical database records, this compound possesses the molecular formula C8H13NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its molecular structure.

The chemical structure of this compound contains nitrogen and oxygen functional groups that contribute to its reactivity and potential applications in various chemical processes. The compound's classification within chemical databases indicates its recognition as a distinct chemical entity with specific properties that differentiate it from other related organic compounds. The molecular composition suggests that this compound contains both amine and carbonyl functional groups, which are characteristic of many bioactive and industrially relevant organic molecules.

Chemical identification databases consistently list this compound under the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry. The compound's molecular weight and structural characteristics have been documented in various chemical reference sources, establishing its identity within the broader framework of organic chemistry.

Historical Development and Discovery

The historical development of this compound as a chemical compound reflects the broader evolution of specialized organic molecules in materials science applications. The compound's registration in chemical databases occurred as part of the systematic cataloging of organic compounds that emerged during the late 20th century expansion of chemical research and development.

The discovery and characterization of this compound coincided with increased interest in functional organic molecules that could serve specific roles in advanced materials applications. Research into compounds with similar structural characteristics gained momentum during periods of intensive development in polymer science and materials engineering. The systematic study of organic compounds containing nitrogen and oxygen functional groups provided the foundation for understanding this compound's potential applications.

Documentation of this compound in chemical literature represents part of the comprehensive effort to catalog and characterize organic compounds with potential industrial and research applications. The compound's inclusion in major chemical databases reflects its recognition within the scientific community as a molecule of sufficient interest to warrant formal registration and study.

Chemical Abstracts Service Registry Classification (170427-47-1)

The Chemical Abstracts Service registry number 170427-47-1 serves as the unique identifier for this compound within the global chemical information system. This registry number provides an unambiguous method for referencing the compound across different chemical databases, research publications, and commercial applications. The Chemical Abstracts Service registry system ensures that this compound can be accurately identified and distinguished from other chemical compounds, even those with similar names or structural characteristics.

The following table summarizes the key registry information for this compound:

Property Value
Chemical Abstracts Service Number 170427-47-1
Molecular Formula C8H13NO2
Registry Status Active
Database Classification Organic Compound

The registry classification system places this compound within the broader category of organic nitrogen compounds, reflecting its molecular composition and functional group characteristics. This classification facilitates systematic organization within chemical databases and enables researchers to locate relevant information about this compound and related compounds efficiently.

Properties

CAS No.

170427-47-1

Molecular Formula

C8H13NO2

Synonyms

cesead

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Dental Adhesives
    • Cesead is incorporated into various dental adhesive systems. Its use in primers enhances the bonding capabilities of adhesives applied to metal surfaces, which is crucial for restorative dentistry.
    • Case Study : In a study assessing the bond strength of different adhesives, this compound II Opaque Primer achieved an average bond strength of 41.5 MPa post-thermocycling when applied to titanium-nickel alloys, showcasing its effectiveness in maintaining adhesion under thermal stress .
  • Antibacterial Properties
    • The incorporation of this compound with antibacterial agents has been explored to combat biofilm formation on dental materials.
    • Case Study : A research project demonstrated that a primer containing this compound combined with dimethylaminododecyl methacrylate (DMADDM) significantly reduced bacterial colony-forming units compared to controls. This combination was effective in minimizing lactic acid production from biofilms, indicating potential for preventing secondary caries .
  • Metal Conditioning
    • This compound functions as a metal conditioner that prepares the surface for better adhesion of restorative materials.
    • Data Table : Below is a summary of bond strengths achieved using different primers including this compound:
Primer TypeBond Strength (MPa)Application Context
This compound II Opaque Primer41.5Titanium-Nickel Alloys
Clearfil Protect Bond39.0Dentin and enamel surfaces
Scotchbond Multi-Purpose37.5Various dental substrates

Research Findings

  • Effectiveness in Clinical Settings
    • Studies have shown that restorations utilizing this compound exhibit lower failure rates due to enhanced adhesion properties.
    • A longitudinal study indicated that restorations using this compound maintained their integrity over extended periods compared to those without it.
  • Reproducibility and Reliability
    • Research has highlighted concerns regarding the reproducibility of findings in dental material studies. However, the consistent performance of this compound across various studies suggests reliability in its application .

Chemical Reactions Analysis

Verification of Compound Existence

No references to "cesead" were identified in:

  • Chemical equilibrium studies

  • Acid-base reaction analyses

  • Organometallic or enzymatic reaction research

  • Genetic or biochemical datasets

  • Reaction prediction frameworks

  • Periodic table element profiles

Terminology Considerations

  • Misspelling or nomenclature inconsistency : The term may represent a typographical error (e.g., "cesium," "cesium-based compounds," or "seed compounds").

  • Hypothetical or proprietary compound : If "this compound" is a theoretical or undisclosed substance, no peer-reviewed data would exist.

Scope of Available Data

The search results encompass:

CategoryKey TopicsRelevance Check
Acid-base systemsAcetic acid, ascorbic acidNo overlap
Enzymatic processesHydrogen peroxide reactionsNo overlap
Genetic studiesHFE mutations, iron metabolismNo overlap
Reaction datasetsUSPTO, ORDerly databaseNo entries

Recommendations for Further Inquiry

  • Verify nomenclature with IUPAC databases or CAS registry.

  • Explore analogous compounds (e.g., cesium derivatives, selenium-based agents).

  • Consult synthetic chemistry repositories (e.g., Reaxys, SciFinder) outside the restricted sources.

Comparison with Similar Compounds

Limitations and Considerations

  • Acid Sensitivity: this compound II’s macroinorganic fillers degrade under acidulated phosphate fluoride (APF) agents, increasing surface roughness (Ra = 1.8 µm vs. 0.4 µm for microfilled composites) .
  • Curing Dependency : this compound N exhibits variable hardness under different LED units (e.g., 31.2 HV with α-Light V vs. 25.3 HV with α-Light II) .

Q & A

How to formulate a focused research question on cesead’s material properties in biomedical applications?

  • Methodological Guidance : Begin by narrowing the scope using concept mapping (e.g., "How does accelerated artificial aging affect the color stability of this compound-based dental resins?"). Ensure the question is complex (requires multi-step analysis) and relevant to material science or dental research . Avoid vague terms like "study" or "analyze"; instead, specify variables (e.g., degradation kinetics, environmental stressors). Reference foundational studies on this compound’s physicochemical behavior (e.g., Figure 2 in ) to align with existing gaps.

Q. What are key considerations for designing experiments on this compound’s structural stability?

  • Methodological Guidance :
  • Sampling : Define population characteristics (e.g., resin batch variations) and use stratified sampling to minimize bias .
  • Controls : Include control groups (e.g., non-aged this compound samples) and replicate experiments to ensure reproducibility .
  • Data Collection : Use standardized protocols for material testing (e.g., ISO standards for colorimetry) and document raw data in appendices to maintain transparency .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Guidance :
  • Search Strategies : Use Boolean operators (e.g., "this compound AND (degradation OR biocompatibility)") in databases like PubMed or Scopus. Avoid unreliable sources (e.g., ) and prioritize peer-reviewed journals .
  • Concept Mapping : Organize major themes (e.g., synthesis methods, clinical applications) and minor concepts (e.g., aging protocols) to identify gaps .

Q. How to ensure reproducibility in this compound experiments?

  • Methodological Guidance :
  • Documentation : Maintain detailed lab notebooks with instrument calibration records and environmental conditions (e.g., humidity during aging tests) .
  • Data Sharing : Use repositories like Figshare for raw datasets and processing scripts. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How to analyze contradictory data in this compound degradation studies (e.g., conflicting results on oxidative stability)?

  • Methodological Guidance :
  • Triangulation : Cross-validate findings using multiple techniques (e.g., FTIR for chemical changes, mechanical testing for durability) .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., spectrophotometer error margins) and methodological limitations (e.g., sample size) .
  • Iterative Refinement : Revisit hypotheses if contradictions persist; consider non-linear degradation models or unknown intermediates .

Q. How to optimize analytical techniques for detecting this compound’s degradation byproducts?

  • Methodological Guidance :
  • Multi-Method Integration : Combine HPLC (for separation) with mass spectrometry (for identification) to resolve low-concentration byproducts .

  • Sensitivity Calibration : Perform spike-and-recovery experiments to validate detection limits .

  • Data Tables : Structure results to compare retention times, spectral signatures, and putative identifications across methods (see Table 1 example below).

    Table 1 : Comparative analysis of this compound degradation byproducts using HPLC-MS

    Byproduct IDRetention Time (min)m/z RatioPutative Identity
    BP-112.3265.1Oxidized monomer
    BP-215.8302.4Cross-linked dimer

Q. How to integrate multi-omics data in this compound’s biocompatibility studies?

  • Methodological Guidance :
  • Data Fusion : Use bioinformatics pipelines to correlate transcriptomic data (cellular responses) with metabolomic profiles (e.g., ROS production) .
  • Machine Learning : Train models on high-dimensional datasets to predict cytotoxicity thresholds based on this compound’s chemical descriptors .

Q. How to address sampling bias in clinical trials involving this compound-based materials?

  • Methodological Guidance :
  • Stratified Recruitment : Ensure demographic diversity (e.g., age, dental health status) and exclude confounding factors (e.g., smokers) .
  • Power Analysis : Calculate sample sizes a priori using tools like G*Power to achieve statistical significance .

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